N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide
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Overview
Description
N-(2-chloro-4-fluoro-3-iodophenyl)propane-1-sulfonamide is an organic compound characterized by the presence of chloro, fluoro, and iodo substituents on a phenyl ring, along with a propane-1-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluoro-3-iodophenyl)propane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by sulfonamide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluoro-3-iodophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chloro, fluoro, iodo) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-chloro-4-fluoro-3-iodophenyl)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluoro-3-iodophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence its binding affinity and reactivity. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-fluorophenyl)propane-1-sulfonamide
- N-(2-chloro-3-iodophenyl)propane-1-sulfonamide
- N-(4-fluoro-3-iodophenyl)propane-1-sulfonamide
Uniqueness
N-(2-chloro-4-fluoro-3-iodophenyl)propane-1-sulfonamide is unique due to the specific combination of chloro, fluoro, and iodo substituents on the phenyl ring. This unique arrangement can result in distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H10ClFINO2S |
---|---|
Molecular Weight |
377.60 g/mol |
IUPAC Name |
N-(2-chloro-4-fluoro-3-iodophenyl)propane-1-sulfonamide |
InChI |
InChI=1S/C9H10ClFINO2S/c1-2-5-16(14,15)13-7-4-3-6(11)9(12)8(7)10/h3-4,13H,2,5H2,1H3 |
InChI Key |
XNUXLDOLQRRDSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)I)Cl |
Origin of Product |
United States |
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